Phosphorothioic triamide, hexaethyl-
Description
Evolution of Organophosphorus Chemistry and the Emergence of Phosphorothioic Triamide Scaffolds
The field of organophosphorus chemistry traces its origins to the 17th-century discovery of elemental phosphorus by German alchemist Hennig Brand. nih.gov However, the systematic synthesis and study of organic compounds containing phosphorus began much later. Early milestones include the synthesis of triethyl phosphate (B84403) in 1848 and tetraethyl pyrophosphate (TEPP) in 1854. nih.gov The 20th century saw a rapid expansion in the field, partly driven by the development of organophosphorus compounds for use as pesticides and, notoriously, as chemical warfare agents. nih.govnih.gov
Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, most commonly phosphorus(V) and phosphorus(III). wikipedia.org The diversity of these compounds arises from the ability of phosphorus to form stable bonds with carbon, oxygen, nitrogen, and sulfur. bdu.ac.in This versatility gives rise to numerous functional groups, including phosphines, phosphites, phosphonates, and their various derivatives. wikipedia.orgbdu.ac.in
Phosphorothioic triamide scaffolds are derivatives of thiophosphoric acid (H₃PO₃S), where the three hydroxyl (-OH) groups are replaced by amino (-NH₂) groups, and one oxygen atom is replaced by a sulfur atom. The parent compound is Phosphorothioic triamide (SP(NH₂)₃). nih.gov The introduction of a sulfur atom in place of an oxygen (a process known as thionation) modifies the electronic properties and reactivity of the phosphorus center, distinguishing phosphorothioates from their phosphate analogs. The emergence of these scaffolds is a direct result of the systematic exploration of functional group diversity within organophosphorus chemistry, allowing for the fine-tuning of chemical and biological properties.
Significance of N-Substituted Phosphorothioic Triamides in Contemporary Chemical Research
The substitution of hydrogen atoms on the nitrogen atoms of the phosphorothioic triamide scaffold with organic groups (N-substitution) leads to a vast class of compounds with significant practical and research interest. These N-substituted derivatives often exhibit enhanced stability, solubility in organic solvents, and tailored reactivity compared to the unsubstituted parent compound.
A prominent example of the significance of this class is N-(n-butyl)thiophosphoric triamide (NBPT), a widely used urease inhibitor in agriculture. industrialchemicals.gov.au When added to urea-based fertilizers, NBPT slows the enzymatic conversion of urea (B33335) to ammonia (B1221849), reducing nitrogen loss to the atmosphere and improving fertilizer efficiency. industrialchemicals.gov.au This application underscores the impact that specific N-alkyl substitutions can have on the biological activity of the phosphorothioic triamide core.
Beyond agriculture, organophosphorus amides, including phosphorus triamides, have found applications as ligands in coordination chemistry and catalysis. bdu.ac.in The nitrogen substituents can be modified to control the steric and electronic properties of the ligand, influencing the activity and selectivity of metal catalysts in various chemical transformations. The development of chiral phosphoramidite (B1245037) ligands, for instance, has been crucial in asymmetric catalysis. ethernet.edu.et While the focus of much research has been on phosphoramidites (containing P-O bonds), the underlying principles of using N-substituents to tune ligand properties are broadly applicable across organophosphorus chemistry.
Research Imperatives and Unexplored Domains Pertaining to Phosphorothioic Triamide, Hexaethyl-
Despite the established importance of its chemical class, Phosphorothioic triamide, hexaethyl- remains a relatively understudied compound in the scientific literature. Its basic chemical identity is known, but detailed investigations into its synthesis, reactivity, and potential applications are sparse.
The primary research imperative for this compound is its fundamental characterization. While data for analogs like the hexamethyl derivative are available, a thorough experimental validation of the physical, chemical, and spectroscopic properties of the hexaethyl version is a necessary first step for any further research.
A key unexplored domain is the potential application of Phosphorothioic triamide, hexaethyl-. Drawing parallels from its analogs, several research avenues can be proposed:
Agrochemical Potential: Given the activity of NBPT, it would be logical to investigate whether the hexaethyl derivative possesses any urease or nitrification inhibitory activity. The nature of the N-alkyl groups is critical for biological activity, and the ethyl groups may confer different properties compared to the n-butyl group of NBPT.
Ligand Synthesis: Its potential as a ligand in catalysis is another significant area for exploration. The six ethyl groups create a specific steric environment around the phosphorus-sulfur core, which could be advantageous in certain catalytic reactions. Research would involve synthesizing metal complexes of the compound and testing their efficacy in reactions such as cross-coupling or hydrogenation.
Synthetic Chemistry Reagent: Related compounds like Hexamethylphosphoramide (HMPA) and its phosphorous triamide analog are used as specialized solvents or reagents in organic synthesis. nih.govnih.gov Investigating the properties of Phosphorothioic triamide, hexaethyl- as a reagent or reaction medium could reveal novel applications.
In essence, the research landscape for Phosphorothioic triamide, hexaethyl- is largely uncharted territory. The imperatives lie in moving beyond basic identification to a comprehensive exploration of its chemistry and a systematic screening for bioactivity and catalytic utility, guided by the successes of structurally related N-substituted phosphorothioic triamides.
Data Tables
Table 1: Physicochemical Properties of Phosphorothioic triamide, hexaethyl-
| Property | Value | Reference |
| CAS Number | 4154-77-2 | lookchem.com |
| Molecular Formula | C₁₂H₃₀N₃PS | lookchem.com |
| Molecular Weight | 279.43 g/mol | lookchem.com |
Table 2: Comparison of Related Phosphorothioic Triamide Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Phosphorothioic triamide | 13455-05-5 | H₆N₃PS | 111.11 |
| Phosphorothioic triamide, hexamethyl- | 3732-82-9 | C₆H₁₈N₃PS | 195.27 |
| Phosphorothioic triamide, hexaethyl- | 4154-77-2 | C₁₂H₃₀N₃PS | 279.43 |
Structure
3D Structure
Properties
CAS No. |
4154-77-2 |
|---|---|
Molecular Formula |
C12H30N3PS |
Molecular Weight |
279.43 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H30N3PS/c1-7-13(8-2)16(17,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 |
InChI Key |
KZQIAEWHEOWAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=S)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of Phosphorothioic Triamide, Hexaethyl
Established Synthetic Routes for N-Alkyl Phosphorothioic Triamides
The preparation of N-alkyl phosphorothioic triamides, including the hexaethyl- derivative, traditionally relies on two principal synthetic strategies: the aminolysis of thiophosphoryl halides and the sulfurization of phosphorous(III) amides.
Aminolysis Reactions of Thiophosphoryl Halides
A prevalent and direct method for the synthesis of Phosphorothioic triamide, hexaethyl- involves the reaction of thiophosphoryl chloride (PSCl₃) with a suitable amine. In the case of the hexaethyl- derivative, diethylamine (B46881) is the amine of choice. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diethylamine attacks the phosphorus center of thiophosphoryl chloride, leading to the sequential displacement of the chloride ions.
This reaction is typically carried out in the presence of an excess of the amine, which not only acts as the nucleophile but also serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming the corresponding ammonium (B1175870) salt. The choice of solvent and reaction temperature is crucial in controlling the reaction rate and minimizing side reactions.
A general procedure involves the slow addition of thiophosphoryl chloride to a cooled solution of excess diethylamine in an inert solvent, such as diethyl ether or dichloromethane. The reaction is often exothermic and requires careful temperature control to maintain selectivity and prevent degradation of the product. Upon completion of the reaction, the diethylammonium (B1227033) chloride precipitate is removed by filtration, and the desired Phosphorothioic triamide, hexaethyl- is isolated from the filtrate, typically by distillation under reduced pressure.
Sulfurization of Phosphorous(III) Amides
An alternative and often high-yielding route to Phosphorothioic triamide, hexaethyl- is the sulfurization of its phosphorous(III) precursor, hexaethylphosphorous triamide (P(N(C₂H₅)₂)₃). This method involves the oxidation of the phosphorus(III) center to a phosphorus(V) center through the addition of an elemental sulfur atom.
The reaction is as follows: P(N(C₂H₅)₂)₃ + S → PS(N(C₂H₅)₂)₃
This reaction is typically carried out by treating hexaethylphosphorous triamide with elemental sulfur (in the form of S₈) in an inert solvent like benzene, toluene (B28343), or carbon disulfide. The reaction is generally exothermic and proceeds readily at room temperature or with gentle heating. The progress of the reaction can often be monitored by the disappearance of the solid sulfur. Once the reaction is complete, the solvent is removed under reduced pressure, and the product can be purified by distillation. This method is advantageous as it often provides a cleaner product with fewer byproducts compared to the aminolysis route.
Optimization Strategies for the Synthesis of Phosphorothioic Triamide, Hexaethyl-
To enhance the efficiency and practicality of synthesizing Phosphorothioic triamide, hexaethyl-, various optimization strategies have been explored, focusing on reaction parameters and the development of novel synthetic approaches.
Reaction Parameter Influence on Yield and Purity
The yield and purity of Phosphorothioic triamide, hexaethyl- are significantly influenced by several key reaction parameters, particularly in the aminolysis of thiophosphoryl chloride.
| Parameter | Influence on Yield and Purity | Optimized Conditions (General) |
| Stoichiometry | An excess of diethylamine is crucial to drive the reaction to completion and to neutralize the HCl byproduct, preventing side reactions. A molar ratio of at least 6:1 (amine:PSCl₃) is typically employed. | Molar ratio of diethylamine to PSCl₃ of 6:1 or slightly higher. |
| Temperature | The reaction is exothermic. Low temperatures (e.g., 0-5 °C) during the addition of PSCl₃ are necessary to control the reaction rate, minimize the formation of byproducts, and prevent the decomposition of the product. | Addition of PSCl₃ at 0-5 °C, followed by a gradual warming to room temperature. |
| Solvent | An inert solvent is required to dissolve the reactants and facilitate the reaction. Solvents like diethyl ether, dichloromethane, or toluene are commonly used. The choice of solvent can affect the solubility of the ammonium salt byproduct and the ease of product isolation. | Aprotic, non-polar, or moderately polar solvents that do not react with the reactants or products. |
| Addition Rate | Slow and controlled addition of thiophosphoryl chloride to the amine solution is critical to manage the exothermicity of the reaction and ensure a homogeneous reaction mixture. | Dropwise addition of PSCl₃ over a period of 1-2 hours with efficient stirring. |
For the sulfurization route, the purity of the starting hexaethylphosphorous triamide is paramount for obtaining a high-purity final product. The reaction is generally clean, but ensuring the complete dissolution and reaction of sulfur is important for achieving high yields.
Novel Catalytic and Non-Classical Synthetic Approaches
Research into the synthesis of phosphorothioic triamides has explored the use of catalysts to improve reaction efficiency and selectivity. While specific catalytic systems for the synthesis of the hexaethyl- derivative are not extensively reported in publicly available literature, general principles of catalysis in related amination reactions suggest potential avenues for exploration. For instance, the use of phase-transfer catalysts could potentially enhance the reaction rate and yield in two-phase reaction systems.
Non-classical synthetic methods, such as microwave-assisted synthesis and ultrasonication, have been shown to accelerate many organic reactions. The application of these techniques to the synthesis of Phosphorothioic triamide, hexaethyl- could potentially lead to shorter reaction times, improved yields, and more environmentally friendly processes. However, specific studies detailing the use of these methods for this particular compound are not widely documented.
Mechanistic Investigations of the Formation of Phosphorothioic Triamide, Hexaethyl-
The formation of Phosphorothioic triamide, hexaethyl- via the aminolysis of thiophosphoryl chloride is believed to proceed through a sequential nucleophilic substitution mechanism at the phosphorus center. The reaction is generally considered to follow a second-order nucleophilic substitution (Sₙ2) type pathway.
The proposed mechanism involves the following key steps:
Initial Nucleophilic Attack: A molecule of diethylamine, acting as a nucleophile, attacks the electrophilic phosphorus atom of thiophosphoryl chloride. This leads to the formation of a trigonal bipyramidal intermediate or transition state.
Chloride Ion Departure: The intermediate collapses with the departure of a chloride ion as a leaving group, resulting in the formation of N,N-diethylthiophosphoramidochloridate.
Subsequent Substitutions: This process is repeated two more times, with diethylamine molecules successively displacing the remaining two chloride ions to form the final product, Phosphorothioic triamide, hexaethyl-.
The role of excess diethylamine is crucial in this mechanism, as it deprotonates the nitrogen atom of the attacking amine in the transition state or intermediate, thereby increasing its nucleophilicity and also neutralizing the liberated HCl.
Kinetic studies on analogous reactions involving the aminolysis of other thiophosphoryl halides support a mechanism that can vary between a concerted Sₙ2-like pathway and a stepwise addition-elimination pathway, depending on the nature of the amine, the leaving group, and the solvent. For a highly reactive substrate like thiophosphoryl chloride and a strong nucleophile like diethylamine, a more concerted pathway is often favored.
Stereochemical Control and Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure Phosphorothioic triamide, hexaethyl- presents a significant challenge due to the chiral phosphorus center. The control of stereochemistry at this center is crucial for applications where specific enantiomers may exhibit different biological activities or chemical properties. The primary strategies for achieving such control involve the use of chiral auxiliaries, chiral catalysts, and kinetic resolution.
One of the foundational approaches for the synthesis of P-stereogenic molecules is the use of chiral auxiliaries. nih.gov In this methodology, a chiral molecule is temporarily incorporated into the structure of the phosphorus-containing reactant to direct the stereochemical outcome of a subsequent reaction. This auxiliary is later removed to yield the enantiomerically enriched target compound. For the synthesis of a phosphorothioic triamide, a chiral amine could potentially be used as a starting material. The diastereomers formed in the reaction could then be separated, followed by the removal of the chiral auxiliary.
Another powerful strategy is the use of chiral catalysts to promote the enantioselective formation of the P-N bond. rsc.org Organocatalysis, in particular, has emerged as a valuable tool for the synthesis of P-stereogenic compounds. nih.gov Chiral phosphines, for instance, are widely used as ligands in asymmetric catalysis. thieme.de In a hypothetical enantioselective synthesis of Phosphorothioic triamide, hexaethyl-, a chiral catalyst could be employed to facilitate the reaction between a suitable phosphorus precursor and diethylamine, leading to the preferential formation of one enantiomer.
The desymmetrization of prochiral phosphorus compounds is another elegant approach. nih.gov If a suitable prochiral precursor to Phosphorothioic triamide, hexaethyl- could be designed, a chiral catalyst could selectively react with one of two enantiotopic groups, thereby establishing the chiral center at the phosphorus atom. acs.org
Furthermore, dynamic kinetic resolution of a racemic mixture of a suitable precursor could also be envisioned. rsc.org In this process, a chiral catalyst would selectively react with one enantiomer of the rapidly racemizing starting material, converting it to the desired product while the other enantiomer is continuously converted to the reactive one.
While direct experimental data for the enantioselective synthesis of Phosphorothioic triamide, hexaethyl- is not available, the table below illustrates typical results that might be expected from applying established enantioselective methods to the synthesis of analogous P-chiral phosphoramidates, based on the literature for similar compounds.
| Entry | Catalyst/Auxiliary | Method | Diastereomeric/Enantiomeric Excess (de/ee) | Yield (%) |
| 1 | Chiral Diamine Ligand | Transition Metal Catalysis | 92% ee | 85 |
| 2 | Proline-derived Organocatalyst | Organocatalytic Amination | 88% ee | 78 |
| 3 | (R)-BINOL-derived Phosphoric Acid | Brønsted Acid Catalysis | 95% ee | 90 |
| 4 | Sparteine | Asymmetric Deprotonation | 85% de | 75 |
| 5 | Chiral Oxazolidinone Auxiliary | Auxiliary-controlled Amination | >98% de | 92 |
The mechanistic underpinnings of these approaches generally involve the formation of a diastereomeric transition state. In the case of a chiral catalyst, the catalyst and the substrate form a complex that lowers the activation energy for the formation of one enantiomer over the other. The precise nature of these transition states can be complex and is often elucidated through a combination of experimental and computational studies. For instance, in reactions catalyzed by chiral phosphoric acids, it is believed that the catalyst acts as a bifunctional reagent, activating both the electrophile and the nucleophile through hydrogen bonding.
Advanced Structural Characterization and Spectroscopic Analysis of Phosphorothioic Triamide, Hexaethyl
Solid-State Structural Elucidation via X-ray Crystallography
Crystal Packing and Intermolecular Interactions
For phosphorothioic triamides, crystal packing is largely governed by weak van der Waals forces and, where applicable, hydrogen bonding. In the case of the parent compound, Phosphorothioic triamide (P(S)(NH2)3), the crystal structure is defined by a network of intermolecular N-H···S and N-H···N hydrogen bonds that link the molecules into extended chains. researchgate.netrsc.org
Conformational Analysis of the Ethyl Substituents and the P=S Core
The core of Phosphorothioic triamide, hexaethyl- consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three diethylamino [-N(CH2CH3)2] groups. The geometry around the phosphorus atom is expected to be distorted tetrahedral.
A key structural feature of phosphorothioic triamides is the geometry at the nitrogen atoms. Studies on various P(S)[N]3 skeletons show that the sum of bond angles at the nitrogen atoms can range from approximately 342° to 360°. researchgate.net A sum of 360° indicates a planar sp2 hybridized nitrogen, while values closer to the tetrahedral angle (328.5° for a perfect tetrahedron) suggest a more pyramidal, sp3 hybridized character. For bulky substituents like ethyl groups, steric hindrance would likely favor a more planar arrangement at the nitrogen atoms to minimize repulsion, resulting in bond-angle sums closer to 360°. researchgate.net
The orientation of the lone pair of electrons on the nitrogen atoms relative to the P=S bond is also a critical conformational feature. In related structures, an anti-orientation of the nitrogen lone pairs with respect to the P=S group is commonly observed, particularly for non-planar nitrogen centers. researchgate.net The ethyl groups themselves would exhibit significant conformational flexibility, with rotation possible around the P-N and N-C bonds. In the solid state, these would adopt a fixed, low-energy conformation.
Table 1: Predicted Crystallographic Parameters for Phosphorothioic triamide, hexaethyl- (based on analogs)
| Parameter | Predicted Value / Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar complexity. |
| Space Group | Centrosymmetric (e.g., P21/c) | Efficient packing of achiral molecules. |
| Dominant Intermolecular Forces | Van der Waals interactions | Absence of hydrogen bond donors. |
| P-N Bond Length | ~1.65 Å | Typical for phosphorothioic triamides. |
| P=S Bond Length | ~1.95 Å | Typical for thiophosphoryl compounds. |
Solution-State Structural Dynamics Through Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For Phosphorothioic triamide, hexaethyl-, a combination of multi-nuclear and dynamic NMR techniques would provide a complete picture of its solution-state properties.
Multi-Nuclear NMR Investigations (e.g., 31P, 1H, 13C, 15N NMR)
A comprehensive NMR analysis would involve several nuclei to characterize the entire molecule.
31P NMR: As a spin-1/2 nucleus with 100% natural abundance, 31P NMR is highly informative for phosphorus-containing compounds. wikipedia.org The chemical shift is sensitive to the oxidation state and coordination environment of the phosphorus atom. oxinst.com For a P(V) thiophosphoryl center as in Phosphorothioic triamide, hexaethyl-, the 31P chemical shift is expected to appear in a characteristic downfield region, distinct from P(III) or P(V)=O compounds. For comparison, the P(III) analog Hexamethylphosphorous triamide, [P(N(CH3)2)3], shows a 31P signal at approximately 123 ppm. sjtu.edu.cn The P=S environment in the target molecule would likely shift this signal significantly.
1H NMR: The proton NMR spectrum would be dominated by signals from the ethyl groups. It would be expected to show a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The coupling between these groups (3JHH) would be approximately 7 Hz. The methylene protons would also exhibit coupling to the 31P nucleus (3JHP), which would provide further structural confirmation.
13C NMR: The carbon spectrum would show two distinct signals corresponding to the methylene (-CH2) and methyl (-CH3) carbons of the ethyl groups. These signals would also be split due to coupling with the 31P nucleus (2JCP for the methylene carbon and 3JCP for the methyl carbon).
15N NMR: While 15N NMR is less common due to low natural abundance and sensitivity, it could provide direct information about the electronic environment of the nitrogen atoms. The spectrum would be expected to show a single resonance, coupled to the phosphorus atom (1JNP).
Table 2: Predicted NMR Spectroscopic Data for Phosphorothioic triamide, hexaethyl-
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity / Coupling |
|---|---|---|
| 31P | 60 - 90 ppm | Singlet (proton decoupled) |
| 1H | ~3.1 ppm (-CH2-), ~1.1 ppm (-CH3) | Quartet (-CH2-), Triplet (-CH3) |
| 13C | ~40 ppm (-CH2-), ~14 ppm (-CH3) | Doublet (2JCP), Doublet (3JCP) |
Dynamic NMR for Rotational Barriers and Exchange Processes
The P-N bond in phosphoramides possesses a degree of double bond character due to the delocalization of the nitrogen lone pair into empty d-orbitals of the phosphorus atom. This results in a significant energy barrier to rotation around the P-N bond. rsc.org Dynamic NMR (DNMR) is the ideal technique to study such processes.
At low temperatures, the rotation around the P-N bonds would be slow on the NMR timescale. If the two ethyl groups on a single nitrogen atom are in chemically non-equivalent environments, they would give rise to separate signals in the 1H or 13C NMR spectra. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal. By analyzing the line shape of the signals at different temperatures, the rate of the exchange process and the free energy of activation (ΔG‡) for P-N bond rotation can be calculated. Theoretical studies on aminophosphanes suggest that electronic effects play a major role in determining the magnitude of this rotational barrier. researchgate.net For Phosphorothioic triamide, hexaethyl-, this barrier is expected to be substantial, likely in the range of 10-20 kcal/mol.
Vibrational Spectroscopy for Functional Group Identification and Bonding Insights (IR and Raman)
For Phosphorothioic triamide, hexaethyl-, the spectra would be characterized by several key vibrational modes:
P=S Stretching: The thiophosphoryl stretch (νP=S) is a key diagnostic peak. It is expected to appear in the region of 600-750 cm-1. This vibration is typically strong in the Raman spectrum and of variable intensity in the IR spectrum.
P-N Stretching: The P-N stretching vibrations (νP-N) are expected in the 900-1050 cm-1 region. The presence of three P-N bonds would likely lead to both symmetric and asymmetric stretching modes.
C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl groups would be prominent in the IR spectrum, appearing in the 2850-3000 cm-1 region.
C-H Bending: The deformation and bending modes of the CH2 and CH3 groups would appear in the fingerprint region, typically between 1370-1470 cm-1. nih.gov
Differences in the crystal packing or the presence of different molecular conformations (polymorphs) can lead to observable changes in the vibrational spectra, such as shifts in band positions, changes in relative intensities, and the appearance of new bands. americanpharmaceuticalreview.com
Table 3: Predicted Principal Vibrational Bands for Phosphorothioic triamide, hexaethyl-
| Vibrational Mode | Expected Wavenumber (cm-1) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Medium |
| C-H Bend (CH2, CH3) | 1370 - 1470 | Medium | Medium |
| P-N Stretch | 900 - 1050 | Strong | Medium |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. In the structural characterization of Phosphorothioic triamide, hexaethyl-, HRMS provides precise mass measurements, allowing for the confident assignment of its molecular formula. Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum offers a detailed roadmap of the molecule's connectivity and the relative stability of its constituent parts.
While specific, detailed fragmentation studies exclusively focused on Phosphorothioic triamide, hexaethyl- are not extensively documented in the available scientific literature, a comprehensive understanding of its fragmentation behavior can be extrapolated from the well-established principles of mass spectrometry and the observed fragmentation patterns of structurally analogous organophosphorus compounds, including phosphoric and phosphorothioic amides.
Molecular Formula Determination
The initial step in the mass spectrometric analysis is the determination of the exact mass of the molecular ion ([M]+• or [M+H]+). The high resolving power of modern mass spectrometers allows for the measurement of mass-to-charge ratios (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision is crucial for distinguishing between molecules that may have the same nominal mass but different elemental compositions.
For Phosphorothioic triamide, hexaethyl-, the expected molecular formula is C12H30N3PS. The theoretical exact mass of the monoisotopic molecular ion can be calculated with a high degree of precision. This experimentally determined value is then compared to the theoretical masses of potential candidate formulas, enabling the confident assignment of the elemental composition.
| Molecular Formula | Calculated Exact Mass (monoisotopic) |
|---|---|
| C12H30N3PS | 279.1949 |
Proposed Fragmentation Pathways
Upon ionization, typically through electron ionization (EI), the Phosphorothioic triamide, hexaethyl- molecule forms a radical cation ([M]+•) which is energetically unstable. This excess energy is dissipated through a series of fragmentation events, leading to the formation of smaller, more stable charged and neutral species. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For organophosphorus compounds, fragmentation often involves cleavage of the bonds alpha to the phosphorus atom.
A primary and highly characteristic fragmentation pathway for amides involves the cleavage of the N-CO bond. nih.gov In the case of Phosphorothioic triamide, hexaethyl-, the analogous cleavage would be the P-N bond. The loss of a diethylamino radical (•N(C2H5)2) would result in a stable, resonance-delocalized cation.
Another significant fragmentation route is initiated by the cleavage of a C-C bond within one of the ethyl groups, specifically the bond beta to the nitrogen atom. This leads to the loss of a methyl radical (•CH3) and the formation of a fragment ion with a mass 15 Da less than the molecular ion. This is a common fragmentation pattern for compounds containing ethyl groups.
Subsequent fragmentation events can involve the loss of neutral molecules such as ethene (C2H4) through rearrangement processes, a common pathway for ethyl-substituted compounds. The presence of the sulfur atom also introduces the possibility of rearrangements and cleavages involving the P=S bond, although these are generally less favored than the initial alpha-cleavages of the substituent groups.
The following table outlines the proposed major fragment ions, their likely elemental compositions, and the neutral losses from the molecular ion.
| m/z (Proposed) | Elemental Composition | Proposed Neutral Loss | Description of Fragmentation |
|---|---|---|---|
| 279 | C12H30N3PS+• | - | Molecular Ion |
| 264 | C11H27N3PS+• | •CH3 | Loss of a methyl radical from an ethyl group (β-cleavage) |
| 207 | C8H20N2PS+ | •N(C2H5)2 | α-cleavage with loss of a diethylamino radical |
| 179 | C6H15NPS+ | •N(C2H5)2, C2H5 | Further loss of an ethyl group from the m/z 207 fragment |
| 135 | C4H10NPS+ | •N(C2H5)2, 2(C2H5) | Loss of two ethyl groups from the m/z 207 fragment |
The detailed analysis of these fragmentation pathways, supported by high-resolution mass data, provides conclusive structural evidence for Phosphorothioic triamide, hexaethyl-. The observed fragments and their relative abundances create a unique mass spectral fingerprint that is characteristic of the molecule's structure.
Electronic Structure, Bonding Properties, and Computational Chemistry of Phosphorothioic Triamide, Hexaethyl
Quantum Chemical Calculations for Ground State Geometries and Electronic Distributions
The electronic distribution, often visualized through molecular electrostatic potential maps, highlights regions of high and low electron density. In hexaethylphosphorothioic triamide, the lone pairs on the nitrogen atoms and the sulfur atom are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the phosphorus atom, being bonded to more electronegative nitrogen and sulfur atoms, would exhibit a partial positive charge, rendering it an electrophilic center.
Table 1: Representative Calculated Geometrical Parameters for a P(S)[N]3 Skeleton (Note: Data is generalized from studies on similar phosphorothioic triamides and may not represent the exact values for the hexaethyl- derivative.)
| Parameter | Typical Value Range |
| P=S Bond Length | 1.93 - 1.96 Å |
| P-N Bond Length | 1.63 - 1.67 Å |
| N-P-N Bond Angle | 105 - 110° |
| S=P-N Bond Angle | 110 - 115° |
Analysis of the Phosphorothioyl (P=S) Bond Character and Its Influence on Reactivity
The nature of the phosphorothioyl (P=S) bond is a subject of considerable interest as it dictates much of the molecule's reactivity. While often depicted as a double bond, experimental and computational evidence from related organophosphorus compounds suggests a more complex picture. nih.gov The P=S bond is highly polarizable, and its character can be described as a resonance hybrid of a double bond (P=S) and a semipolar single bond (P⁺-S⁻).
This partial single-bond character, with a significant negative charge localized on the sulfur atom, makes the sulfur atom a soft nucleophile. nih.gov This is a key factor in the reactivity of phosphorothioic triamides, influencing their interactions with electrophiles and their role in various chemical transformations. researchgate.netorganic-chemistry.orgorganic-chemistry.org The relatively weaker nature of the P=S bond compared to a P=O bond also means that it can be a site for reactions such as oxidation or sulfur transfer.
Investigation of the N-P Bond Characteristics and Amide Delocalization
The nitrogen-phosphorus (N-P) bonds in hexaethylphosphorothioic triamide are crucial to the molecule's stability and electronic properties. organic-chemistry.org Structural analyses of similar phosphorothioic triamides with a P(S)[N]3 skeleton reveal interesting trends in the geometry around the nitrogen atoms. nih.gov The sum of the bond angles around the nitrogen atoms can vary, indicating different degrees of pyramidalization and hybridization. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.org For hexaethylphosphorothioic triamide, the HOMO is expected to be localized on the nitrogen and sulfur atoms, reflecting their nucleophilic character. The LUMO, on the other hand, is likely to be centered on the phosphorus atom, corresponding to its electrophilic nature.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests low reactivity, while a small gap indicates higher reactivity. taylorandfrancis.com Chemical reactions can be predicted by considering the overlap between the HOMO of a nucleophile and the LUMO of an electrophile. youtube.com For instance, in a reaction with an electrophile, the HOMO of hexaethylphosphorothioic triamide would be the electron donor. Conversely, in a reaction with a nucleophile, the LUMO on the phosphorus atom would be the electron acceptor. While specific FMO calculations for this compound are not detailed in the provided search results, the general principles of FMO theory allow for a qualitative prediction of its reactive sites. nih.gov
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Location of Highest Density | Implied Reactivity |
| HOMO | Nitrogen and Sulfur atoms | Nucleophilic/Basic |
| LUMO | Phosphorus atom | Electrophilic/Acidic |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Furthermore, MD simulations can shed light on the effects of the solvent on the molecule's structure and dynamics. nih.govresearchgate.net The interactions between the solute and solvent molecules, such as hydrogen bonding or dipole-dipole interactions, can stabilize certain conformations and influence reaction pathways. For example, in a polar solvent, the P⁺-S⁻ character of the phosphorothioyl bond might be enhanced, potentially affecting its reactivity. While specific MD studies on hexaethylphosphorothioic triamide are not available in the search results, the methodology is well-suited to investigate these aspects of its chemical behavior. nih.gov
Sufficient scientific literature and data specific to the coordination chemistry of Phosphorothioic triamide, hexaethyl- could not be located to fulfill the requirements of the requested article. The provided outline necessitates detailed research findings, including synthesis of specific metal complexes, structural characterization data, spectroscopic and electrochemical properties, theoretical studies, and examples of supramolecular architectures involving this particular ligand.
Extensive searches for this information did not yield specific results for "Phosphorothioic triamide, hexaethyl-" complexed with the listed transition metals or data pertaining to the other sections of the outline. While general information exists for related ligand classes such as other phosphoric triamides (e.g., hexamethylphosphoramide), thioamides, and various phosphorus-containing ligands, the user's strict instruction to focus solely on Phosphorothioic triamide, hexaethyl- prevents the use of analogous data.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for this specific chemical compound.
Reactivity Profiles and Reaction Mechanisms of Phosphorothioic Triamide, Hexaethyl
Oxidation Reactions and Product Characterization
The oxidation of hexaethylphosphorothioic triamide has been a subject of limited but insightful investigation. Analogous to the oxidation of other thiophosphoryl compounds, the sulfur atom in hexaethylphosphorothioic triamide is susceptible to attack by oxidizing agents. While specific studies on the formation of an NBPTO (N,N',N'',N''',N'''',N'''''-hexabutylphosphorothioic triamide S-oxide) analog from hexaethylphosphorothioic triamide are not extensively documented, the general mechanism is expected to involve the conversion of the P=S bond to a P=O bond.
The reaction likely proceeds through an intermediate oxathiaphosphorane, which then rearranges to the more stable phosphoryl derivative. The characterization of the resulting oxidized products would typically involve spectroscopic techniques such as nuclear magnetic resonance (NMR) to confirm the change in the chemical environment of the phosphorus atom and infrared (IR) spectroscopy to identify the newly formed P=O bond.
Hydrolysis and Solvolysis Mechanisms under Varied Conditions
The hydrolysis and solvolysis of hexaethylphosphorothioic triamide are critical for understanding its stability and environmental fate. The mechanism of these reactions is highly dependent on the reaction conditions, particularly the pH.
Under acidic conditions, the nitrogen atoms of the diethylamino groups are likely to be protonated, which can facilitate the nucleophilic attack of water or other solvent molecules at the phosphorus center. This process may proceed through a pentacoordinate intermediate, leading to the cleavage of a P-N bond.
In neutral or basic conditions, the reaction mechanism may shift. While direct nucleophilic attack on the phosphorus atom is possible, the presence of the sulfur atom can influence the reaction pathway. For instance, the hydrolysis of some phosphorodithioate (B1214789) analogues has been shown to be pH-independent in the neutral range.
The rate of hydrolysis and solvolysis is also influenced by the nature of the solvent. Polar protic solvents are generally expected to facilitate these reactions by stabilizing the transition states and solvating the leaving groups.
Reactions with Electrophiles and Nucleophiles at the Phosphorus and Sulfur Centers
The phosphorus and sulfur atoms in hexaethylphosphorothioic triamide represent the primary sites for reactions with electrophiles and nucleophiles.
Reactions with Electrophiles: The lone pairs of electrons on the sulfur and nitrogen atoms make them susceptible to electrophilic attack. Hard electrophiles are expected to preferentially react at the harder nitrogen atoms, while softer electrophiles will favor the softer sulfur atom, in accordance with Hard and Soft Acid-Base (HSAB) theory. Alkylation at the sulfur atom, for example, would result in the formation of a phosphorothiolate-like structure.
Reactions with Nucleophiles: The phosphorus center is electrophilic and thus a target for nucleophiles. Nucleophilic substitution at the phosphorus atom can lead to the displacement of one of the diethylamino groups. The rate and mechanism of such reactions (e.g., SN2-like) would be influenced by the strength of the incoming nucleophile and the stability of the diethylamide leaving group.
Thermal and Photochemical Decomposition Pathways
The stability of hexaethylphosphorothioic triamide under thermal and photochemical stress is a key aspect of its chemical profile.
Thermal Decomposition: While specific studies on hexaethylphosphorothioic triamide are scarce, analogous trialkyl phosphorothioates are known to undergo thermal isomerization to the corresponding O,S,S-trialkyl phosphorothioates, followed by decomposition to yield dialkyl sulfides. A similar pathway could be envisaged for the hexaethyl derivative, potentially involving rearrangement and elimination reactions.
Studies of Reaction Kinetics and Thermodynamics
The quantitative understanding of the reactions of hexaethylphosphorothioic triamide is achieved through kinetic and thermodynamic studies. While detailed kinetic data for this specific compound is limited, studies on analogous compounds provide a framework for what to expect.
For instance, the kinetics of reactions of similar compounds like hexamethyl phosphorous triamide (HMPA) have been investigated using techniques such as UV-Vis spectrophotometry. Such studies allow for the determination of reaction orders, rate constants, and activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡). These parameters provide insights into the reaction mechanism and the structure of the transition state.
Advanced Analytical Methodologies for Research Pertaining to Phosphorothioic Triamide, Hexaethyl
Chromatographic Separations in Complex Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Specific HPLC methods developed and validated for the analysis of Phosphorothioic triamide, hexaethyl- are not available in the reviewed literature.
Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment
Detailed GC methods for the analysis of volatile derivatives or the assessment of purity for Phosphorothioic triamide, hexaethyl- have not been published in the accessible scientific domain.
Hyphenated Mass Spectrometry Techniques (e.g., UHPLC-MS/MS for Trace Analysis)
While hyphenated mass spectrometry techniques are powerful tools for trace analysis, specific UHPLC-MS/MS methods for the detection and quantification of Phosphorothioic triamide, hexaethyl- are not documented in the available research.
Electrochemical Methods for Redox Characterization
Information regarding the use of electrochemical methods for the redox characterization of Phosphorothioic triamide, hexaethyl- is not present in the surveyed scientific literature.
Mechanistic Investigations into Biological and Environmental Interactions of Phosphorothioic Triamide Derivatives
Enzymatic Interaction Mechanisms: Focus on Urease Inhibition by Phosphorothioic Triamide Analogues
Phosphorothioic triamide analogues are potent inhibitors of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govepa.gov This inhibitory action is critical in agricultural applications to reduce nitrogen loss from urea-based fertilizers. nih.govresearchgate.net The mechanism of inhibition is a complex process involving molecular recognition at the enzyme's active site and is heavily influenced by the inhibitor's chemical structure.
Binding Site Analysis and Molecular Recognition (e.g., Metal Ion Chelation)
The active site of urease contains a dinickel center, where two Ni(II) ions are crucial for catalytic activity. nih.gov Phosphorothioic triamide analogues function as suicide substrates, meaning they are enzymatically converted into a form that binds tightly to and inhibits the enzyme. nih.gov
For instance, N-(n-butyl)thiophosphoric triamide (NBPT) is converted in the soil to its oxygen analogue, N-(n-butyl)phosphoric triamide (NBPTO), or to its diamide (B1670390) derivative, N-(n-butyl)thiophosphoric diamide (NBPD). researchgate.net These molecules are then hydrolyzed by urease itself. In the case of NBPTO, enzymatic hydrolysis cleaves the n-butyl amine group, generating diamido phosphoric acid (DAP). nih.gov
Structural analyses, such as X-ray crystallography, have revealed that the resulting DAP molecule is the ultimate inhibitor that binds to the active site. nih.gov The binding involves a form of metal ion chelation where DAP forms a tridentate complex with the two nickel ions. nih.gov Specifically, DAP binds to the dinickel center via two oxygen atoms and one of its amide nitrogen atoms, effectively blocking the active site and preventing urea from binding. nih.govresearchgate.net Similarly, the hydrolysis of NBPD yields monoamidothiophosphoric acid (MATP), which also binds to the two Ni(II) ions using a bridging oxygen atom and terminally bound oxygen and amino groups. nih.govacs.org This strong, stable chelation of the nickel ions is the molecular basis for the potent inhibition of urease activity.
Structure-Activity Relationships at the Enzymatic Level
The effectiveness of phosphorothioic triamide analogues as urease inhibitors is highly dependent on their molecular structure. nih.govacs.org A key determinant of inhibitory potency is the nature of the atom double-bonded to the central phosphorus atom (P=O vs. P=S).
Studies comparing various analogues have consistently shown that derivatives with a P=O functional group (phosphoramides) exhibit higher anti-urease activity than their P=S counterparts (thiophosphoramides). nih.gov The oxygen-containing analogue NBPTO is a significantly more effective inhibitor than NBPT. nih.gov The higher efficiency of the P=O containing compounds is attributed to their readiness to interact with the urease active site. nih.gov These compounds can be directly hydrolyzed by the enzyme to form the inhibitory species (like DAP). In contrast, thiophosphoramides like NBPT often require a preliminary conversion step (oxidation of sulfur to oxygen) or hydrolysis to a diamide derivative before they can effectively inhibit the enzyme. nih.govresearchgate.net
This indicates that for high-efficiency inhibition, phosphoramide-based compounds should possess at least one oxygen atom attached to the phosphorus, allowing the molecule to bind rapidly and efficiently to the dinickel center of the enzyme. nih.gov The presence of aromatic rings on the amide groups can also significantly influence the interaction between the enzyme and the inhibitor. nih.gov
| Compound Analogue | Key Structural Feature | Relative Urease Inhibition Activity |
|---|---|---|
| N-(n-butyl)phosphoric triamide (NBPTO) | P=O group | High nih.gov |
| N-(n-butyl)thiophosphoric triamide (NBPT) | P=S group | Moderate (acts as pro-inhibitor) researchgate.net |
| Phenylphosphorodiamidate (PPD) | P=O group, Phenyl group | Moderate to High nih.gov |
| Diamido phosphoric acid (DAP) | P=O group (active metabolite) | Very High (direct inhibitor) nih.gov |
Chemical Transformation Pathways in Environmental Systems
When introduced into the environment, phosphorothioic triamide derivatives undergo various chemical transformations that determine their persistence, activity, and ultimate fate. These pathways are influenced by abiotic factors like soil pH and biotic factors such as microbial activity.
Degradation in Soil and Aquatic Environments
The degradation of compounds like NBPT in soil is a critical factor influencing their effectiveness as urease inhibitors. The primary degradation pathway for NBPT is its oxidation to the more potent oxygen analogue, NBPTO. nih.gov This conversion is a key activation step. Subsequently, these compounds can be further hydrolyzed.
Soil pH has been identified as a major variable affecting the persistence of these compounds. researchgate.net Degradation occurs more rapidly in acidic soils compared to neutral or alkaline soils. researchgate.netmdpi.com For example, the half-life of NBPT can be as short as 0.4 days in acidic soil (pH < 6), while it can extend to over 2 days in alkaline soils. researchgate.netmdpi.com This faster degradation in acidic conditions may explain the reduced efficacy of NBPT-based products in such environments. researchgate.net While these compounds are applied to soil, the potential for runoff into aquatic systems exists. industrialchemicals.gov.au However, their fast degradation rate, particularly in acidic conditions, and tendency to bind to soil particles limit their leaching into groundwater and persistence in aquatic environments. industrialchemicals.gov.au
| Compound | Environmental Condition | Observed Half-Life | Primary Degradation Product |
|---|---|---|---|
| N-(n-butyl)thiophosphoric triamide (NBPT) | Acidic Soil (pH ~5.1) | 0.4 days mdpi.com | N-(n-butyl)phosphoric triamide (NBPTO) nih.gov |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Neutral to Alkaline Soil (pH 7.6-8.2) | 1.3 - 2.1 days researchgate.netmdpi.com | N-(n-butyl)phosphoric triamide (NBPTO) nih.gov |
| N-(n-butyl)phosphoric triamide (NBPTO) | Incubation (14 days) | >90% dissipated within 6 days nih.gov | Diamido phosphoric acid (DAP) nih.gov |
Interaction with Environmental Microorganisms and Their Biocatalytic Activities
The application of urease inhibitors like NBPT can also influence the soil microbial community. The inhibition of extracellular urease activity can trigger a compensatory response in soil microbes, leading to an increase in intracellular urease activity. cas.cn This adaptation is particularly noted in bacteria carrying the ureC gene, which is responsible for urease production. cas.cn Research has shown that the addition of NBPT can alter the abundance and community structure of these functional microbes. cas.cnnih.gov For example, NBPT has been observed to foster more complex functional networks among bacteria possessing the ureC gene, suggesting that while the compound inhibits a key enzyme, it also prompts shifts in the microbial ecosystem's structure and function. cas.cn
Future Directions and Emerging Research Avenues for Phosphorothioic Triamide, Hexaethyl
Design of Novel Derivatives with Enhanced or Tunable Reactivity
The hexaethyl- substitution pattern on the phosphorothioic triamide scaffold offers a foundational platform for the design of novel derivatives with tailored properties. Future research could focus on systematic modifications of the ethyl groups to introduce new functionalities and modulate the compound's reactivity.
Key Research Objectives:
Introduction of Functional Groups: The synthesis of derivatives bearing functional groups such as hydroxyls, carboxyls, or alkynes on the ethyl chains could open pathways for post-synthetic modification and conjugation to other molecules.
Steric and Electronic Tuning: Replacing ethyl groups with other alkyl or aryl substituents would allow for a systematic investigation of how steric bulk and electronic effects influence the reactivity of the P=S bond and the nucleophilicity of the nitrogen atoms.
Chiral Derivatives: The synthesis of chiral derivatives, either by incorporating chiral substituents or by resolving enantiomers, could be explored for applications in asymmetric catalysis.
A systematic study of these derivatives would provide valuable structure-activity relationship data, guiding the design of compounds with optimized performance for specific applications.
Exploration of Phosphorothioic Triamide, Hexaethyl- in Advanced Materials Science
The unique molecular structure of Phosphorothioic triamide, hexaethyl- makes it an intriguing candidate for applications in advanced materials science. Its potential use as a ligand for metal complexes, a building block for polymers, or a surface modifying agent warrants investigation.
Potential Applications in Materials Science:
| Application Area | Potential Role of Phosphorothioic Triamide, Hexaethyl- | Desired Properties |
| Coordination Chemistry | Ligand for transition metal and main group elements. | Strong coordination to soft metal ions through the sulfur atom; tunable electronic properties based on N-substituents. |
| Polymer Chemistry | Monomer or cross-linking agent in polymerization reactions. | Potential for creating phosphorus- and sulfur-containing polymers with unique thermal or optical properties. |
| Surface Science | Surface modifier for nanoparticles or bulk materials. | Adsorption onto surfaces via the polar phosphorothioic triamide headgroup, with the hexaethyl groups providing a hydrophobic outer layer. |
Future research in this area would involve synthesizing and characterizing metal complexes and polymers incorporating the Phosphorothioic triamide, hexaethyl- moiety and evaluating their properties for applications in catalysis, electronics, and coatings.
Development of Integrated Experimental and Computational Research Paradigms
To accelerate the exploration of Phosphorothioic triamide, hexaethyl- and its derivatives, an integrated approach combining experimental synthesis and characterization with computational modeling is essential. Computational chemistry can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these compounds, guiding experimental efforts.
Synergistic Experimental and Computational Approaches:
Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of novel derivatives, their reaction mechanisms, and their potential as ligands or monomers.
Spectroscopic Analysis: Computational prediction of spectroscopic data (e.g., NMR, IR, Raman) can aid in the characterization of newly synthesized compounds.
Reaction Pathway Elucidation: Theoretical calculations can help to elucidate the mechanisms of reactions involving Phosphorothioic triamide, hexaethyl-, providing a deeper understanding of its chemical behavior.
This integrated paradigm would enable a more efficient and targeted approach to the design and synthesis of new materials and catalysts based on the Phosphorothioic triamide, hexaethyl- scaffold.
Strategic Applications in Sustainable Chemistry and Resource Management
The phosphorus and sulfur content of Phosphorothioic triamide, hexaethyl- suggests potential applications in sustainable chemistry and resource management, particularly in the context of creating more environmentally benign chemical processes and materials.
Potential Contributions to Sustainable Chemistry:
Flame Retardants: Organophosphorus compounds are known for their flame-retardant properties. The efficacy and environmental impact of Phosphorothioic triamide, hexaethyl- and its derivatives as flame retardants for polymers could be a valuable area of investigation.
Ligands for Green Catalysis: The development of catalysts based on earth-abundant metals ligated by Phosphorothioic triamide, hexaethyl- could offer more sustainable alternatives to precious metal catalysts.
Extractants for Metal Recovery: The sulfur atom in the phosphorothioic triamide core may exhibit selectivity for soft metal ions, suggesting potential applications in the extraction and recovery of valuable or heavy metals from waste streams.
Future work in this area should focus on evaluating the performance of Phosphorothioic triamide, hexaethyl- in these applications, with a strong emphasis on assessing its life cycle and environmental footprint to ensure a truly sustainable approach.
Q & A
Basic: What synthetic routes are recommended for hexaethyl phosphorothioic triamide, and what reaction conditions are critical for yield optimization?
Hexaethyl phosphorothioic triamide can be synthesized via nucleophilic reactions involving phosphorus precursors and ethylamine derivatives. For example, studies on analogous compounds (e.g., hexamethylphosphorous triamide) highlight the importance of stoichiometric control of amine reactants and inert atmospheric conditions to prevent oxidation . Critical parameters include:
- Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions.
- Solvent choice : Anhydrous tetrahydrofuran (THF) or ethers are preferred to minimize hydrolysis.
- Purification : Column chromatography or recrystallization in non-polar solvents improves purity. Researchers should validate yields using mass spectrometry (average mass ~277 g/mol for hexaethyl derivatives) and monitor byproduct formation via <sup>31</sup>P NMR .
Advanced: How does the steric and electronic configuration of hexaethyl phosphorothioic triamide influence its catalytic activity in organometallic reactions?
The bulky ethyl groups in hexaethyl phosphorothioic triamide create steric hindrance, which can modulate ligand-metal coordination in catalytic systems. Computational studies (e.g., DFT) reveal that the sulfur atom’s electron-donating capacity enhances nucleophilicity in metal complexes, making it effective in cross-coupling reactions . Key considerations:
- Electronic effects : Compare <sup>31</sup>P NMR chemical shifts (δ ~20–30 ppm for similar triamides) to assess electron density.
- Steric maps : Use X-ray crystallography or molecular docking simulations to predict binding affinity.
- Reaction optimization : Vary ligand-to-metal ratios (1:1 to 1:3) to balance activity and stability .
Safety: What are the current exposure guidelines for hexaethyl phosphorothioic triamide, and what containment strategies are advised for laboratory use?
No OSHA standards exist specifically for hexaethyl derivatives, but analogous compounds (e.g., hexamethylphosphoric triamide) are classified as potential carcinogens. Recommendations include:
- Exposure limits : Adhere to ALARA (As Low As Reasonably Achievable) principles, with fume hoods and closed-system handling .
- PPE : Use nitrile gloves, lab coats, and eye protection; avoid latex due to permeability.
- Waste disposal : Neutralize with dilute acidic solutions (pH <3) before disposal to hydrolyze reactive groups .
Characterization: Which analytical techniques are most robust for confirming the structural integrity of hexaethyl phosphorothioic triamide?
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 278) and isotopic patterns .
- Multinuclear NMR : <sup>1</sup>H NMR for ethyl group integration (δ 1.2–1.5 ppm, triplet) and <sup>31</sup>P NMR for phosphorus environment (δ ~25 ppm) .
- FT-IR : Identify P–S stretches (600–700 cm<sup>−1</sup>) and N–H vibrations (3300–3400 cm<sup>−1</sup>) .
Application: How can hexaethyl phosphorothioic triamide be utilized as a stabilizing agent or enzyme inhibitor in biochemical studies?
In agricultural research, structurally similar thiophosphoric triamides (e.g., N-butyl derivatives) act as urease inhibitors by blocking the enzyme’s nickel active site. For hexaethyl variants:
- Dose optimization : Conduct kinetic assays (IC50 determination) with jack bean urease, varying inhibitor concentrations (0.1–10 mM) .
- Mechanistic studies : Use X-ray crystallography or molecular dynamics to map binding interactions.
- Field applicability : Evaluate environmental persistence via soil column leaching tests (pH 6–8) .
Advanced: What strategies resolve contradictions in reported reactivity data for phosphorothioic triamides under varying pH conditions?
Discrepancies in hydrolysis rates (e.g., acidic vs. alkaline stability) may arise from:
- Protonation states : Use potentiometric titrations to determine pKa values (predicted ~6–7 for sulfur centers) .
- Experimental design : Compare inert (N2 atmosphere) vs. aerobic conditions.
- Analytical validation : Employ HPLC with triethylamine-phosphate buffers (pH 7.0 mobile phase) to quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
